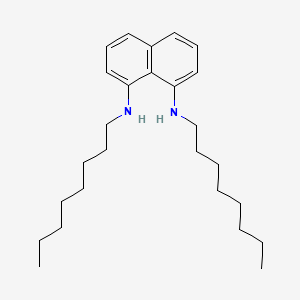
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine is an organic compound belonging to the class of naphthalenediamines It is characterized by the presence of two octyl groups attached to the nitrogen atoms at positions 1 and 8 of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine can be synthesized through the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene . The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amine groups.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~8~-Dioctylnaphthalene-1,8-diamine may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated amines.
Substitution: Alkylated or acylated naphthalenediamine derivatives.
Scientific Research Applications
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~8~-Dioctylnaphthalene-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,8-Diaminonaphthalene: A related compound with similar structural features but without the octyl groups.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a proton sponge.
N~1~,N~8~-Dimethylnaphthalene-1,8-diamine: Another derivative with methyl groups instead of octyl groups.
Uniqueness
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine is unique due to the presence of long octyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can enhance its interactions with biological membranes and make it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
135838-70-9 |
|---|---|
Molecular Formula |
C26H42N2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-N,8-N-dioctylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-21-27-24-19-15-17-23-18-16-20-25(26(23)24)28-22-14-12-10-8-6-4-2/h15-20,27-28H,3-14,21-22H2,1-2H3 |
InChI Key |
XHMMRCWBLMTJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















